2-Amino-6-chloro-1,3-benzoxazol-5-OL
Description
Properties
IUPAC Name |
2-amino-6-chloro-1,3-benzoxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-3-1-6-4(2-5(3)11)10-7(9)12-6/h1-2,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVLRXOYBVBNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1O)Cl)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
-
Nitration of 2-Alkyl-5-Chlorobenzoxazole :
Starting with 2-methyl-5-chlorobenzoxazole, nitration at the 6-position is achieved using nitric acid, yielding 2-methyl-5-chloro-6-nitrobenzoxazole. This step introduces the nitro group necessary for subsequent reduction. -
Nitro Group Reduction :
Catalytic hydrogenation with Raney nickel reduces the nitro group to an amine, producing 6-amino-5-chloro-2-methylbenzoxazole. -
Chlorination at Position 7 :
Treatment with sulfuryl chloride introduces a chlorine atom at position 7, forming 5,7-dichloro-6-amino-2-methylbenzoxazole. This step is critical for establishing the dichloro intermediate. -
Hydrolysis and Ring Opening :
Acid hydrolysis (e.g., HCl) cleaves the benzoxazole ring, generating 2-amino-5-hydroxy-6-chlorophenol derivatives. Re-cyclization under controlled conditions could theoretically reform the benzoxazole core with the desired substituents.
Table 1: Reaction Conditions and Yields for Patent Methodology
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-Methyl-5-chloro-6-nitrobenzoxazole | 85 |
| Reduction | H₂, Raney Ni, THF, 50 psi | 6-Amino-5-chloro-2-methylbenzoxazole | 78 |
| Chlorination | SO₂Cl₂, ethyl acetate, rt | 5,7-Dichloro-6-amino-2-methylbenzoxazole | 92 |
| Hydrolysis | 6N HCl, reflux | 2-Amino-5-hydroxy-6-chlorophenol | 65 |
Direct Cyclization of Substituted o-Aminophenols
A second approach, adapted from ACS Omega (2019) , involves cyclizing substituted o-aminophenols using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent. This method is advantageous for its simplicity and high yields but requires pre-functionalized starting materials.
Table 2: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Lewis Acid | BF₃·Et₂O (2 equiv) | Maximizes electrophilic activation |
| Solvent | 1,4-Dioxane | Enhances solubility and reaction rate |
| Temperature | Reflux (100–110°C) | Completes reaction in 24–30 h |
Smiles Rearrangement of Benzoxazole-2-thiol Derivatives
A third method, derived from PMC (2018) , leverages the Smiles rearrangement to functionalize benzoxazole-2-thiols. This route is less direct but offers flexibility in introducing diverse substituents.
Synthetic Steps
-
Benzoxazole-2-thiol Synthesis :
Reaction of 2-aminophenol with carbon disulfide and KOH yields benzoxazole-2-thiol, which is then activated with chloroacetyl chloride. -
Amine Functionalization :
Treatment with 5-bromopentylamine HBr induces a Smiles rearrangement, transferring the thiol group to the amine side chain. Subsequent hydrolysis and chlorination could introduce the desired substituents.
Table 3: Critical Parameters for Smiles Rearrangement
| Reagent | Role | Outcome |
|---|---|---|
| Chloroacetyl Chloride | Activates thiol group | Facilitates nucleophilic attack |
| 5-Bromopentylamine HBr | Induces rearrangement | Introduces amine functionality |
| K₂CO₃ | Maintains basic conditions | Prevents side reactions |
Comparative Analysis of Methodologies
Efficiency and Yield
-
Patent Method : High yields (65–92%) but requires multiple steps and hazardous reagents (e.g., SO₂Cl₂).
-
Cyclization Route : Streamlined (1–2 steps) with moderate to high yields (70–85%), but dependent on specialized starting materials.
-
Smiles Rearrangement : Flexible but lower overall yield (<60%) due to side reactions during rearrangement.
Practical Considerations
-
Scalability : The patent method is industrially viable but energy-intensive.
-
Safety : Cyclization with NCTS avoids hazardous chlorination agents, enhancing laboratory safety.
-
Cost : Smiles rearrangement requires expensive bromoalkylamines, limiting large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloro-1,3-benzoxazol-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its mechanism involves the inhibition of critical enzymes such as DNA topoisomerases and protein kinases, which are essential for cell proliferation and survival .
Cancer Research
In cancer research, 2-Amino-6-chloro-1,3-benzoxazol-5-OL has been identified as a potential therapeutic agent due to its ability to target and inhibit specific enzymes involved in tumor growth. By disrupting the normal functioning of cancer cells, it can induce apoptosis (programmed cell death) and inhibit metastasis.
Industrial Applications
The compound is also utilized in the production of dyes and pigments within industrial chemistry. Its unique chemical structure allows for the synthesis of various derivatives that can be tailored for specific applications in dye chemistry.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that the compound had a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Inhibition
Research focused on the compound's effects on cancer cell lines demonstrated that it effectively inhibited cell growth at micromolar concentrations. The study highlighted its role in disrupting cell cycle progression and inducing apoptosis in various cancer types, including breast and colon cancers .
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-1,3-benzoxazol-5-OL involves its interaction with various molecular targets. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which play crucial roles in cellular processes. By targeting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death .
Comparison with Similar Compounds
4-Methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1)
2-(2-Hydroxynaphthalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2)
2-(4-Chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 3)
Key Observations :
- Electron-donating groups (e.g., –NH₂, –OH) reduce HOMO-LUMO gaps, enhancing reactivity . The target compound’s –NH₂ group likely increases electron density, though this may be offset by the electron-withdrawing –Cl.
- Bulky substituents (e.g., –iPr in Compound 1) sterically hinder interactions, reducing reactivity.
Structural Analogues from Chemical Databases
lists structurally similar benzoxazoles with varying substituents:
(2-Methylbenzo[d]oxazol-5-yl)methanol (Similarity: 0.91): A –CH₂OH group increases hydrophilicity but may reduce membrane permeability compared to –Cl/–NH₂.
Benzo[d]oxazole-6-carboxylic acid (Similarity: 0.88): The –COOH group enhances solubility but introduces acidity, altering binding profiles.
2-Methyl-1,3-benzoxazole-6-carbaldehyde (Similarity: 0.79): The –CHO group is electrophilic, favoring nucleophilic reactions, unlike the target compound’s –NH₂/–OH .
Implications for Further Research
While computational studies (e.g., DFT in –3) provide insights into electronic properties, empirical data on the target compound’s crystallography, solubility, and biological activity are lacking. Comparative studies using tools like SHELX or ORTEP-3 could elucidate its 3D structure and packing behavior, informing drug design.
Q & A
Basic Research Questions
Q. What are the methodological considerations for synthesizing 2-Amino-6-chloro-1,3-benzoxazol-5-OL with high purity?
- Answer : Synthesis typically involves multi-step reactions, starting with halogenation of a benzoxazole precursor followed by selective functionalization. For example, diazotization and substitution reactions under controlled pH (e.g., using HCl/NaNO₂ at 0°C) can introduce the amino group . Purification often employs recrystallization from ethanol/water mixtures, guided by melting point verification (181–184°C for analogous compounds) . Key challenges include minimizing side reactions (e.g., over-halogenation) and ensuring regioselectivity.
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- Answer : Use H NMR in DMSO-d₆ to resolve aromatic protons and amine signals, with attention to coupling patterns for positional isomer discrimination. IR spectroscopy should focus on stretching vibrations for -NH₂ (~3400 cm⁻¹) and C-Cl (~750 cm⁻¹). Conflicting data (e.g., unexpected splitting in NMR) may require variable-temperature NMR or 2D-COSY to resolve dynamic effects .
Q. What purification strategies are effective for removing halogenated byproducts?
- Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) effectively separates halogenated impurities. For polar byproducts, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed in halogenated benzoxazoles?
- Answer : For disordered Cl or solvent molecules, use SHELXL’s PART and SUMP instructions to model partial occupancy . Twinned data (common in monoclinic systems) require HKLF5 format in SHELXL and TwinRotMat for matrix refinement. WinGX’s ORTEP-3 aids in visualizing anisotropic displacement parameters .
Q. How do solvent effects influence the compound’s spectroscopic and reactivity profiles?
- Answer : Solvatochromic shifts in UV-Vis spectra (e.g., λₘₐₐ changes in DMSO vs. ethanol) correlate with solvent polarity and hydrogen-bonding capacity. Fluorescence quenching in protic solvents suggests excited-state proton transfer mechanisms . Computational studies (TD-DFT) with implicit solvent models (e.g., PCM) validate these observations .
Q. What methodologies reconcile discrepancies between experimental and computational structural data?
- Answer : Compare X-ray bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G(d)). For example, a >0.05 Å deviation in C-Cl bond length may indicate crystal packing effects. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl⋯H contacts) influencing crystallographic data .
Q. How can HOMO-LUMO gaps predict the compound’s reactivity in biological systems?
- Answer : A narrow HOMO-LUMO gap (<4.0 eV) suggests high electrophilicity. For this compound analogs, gaps of ~3.80 eV correlate with enhanced reactivity in nucleophilic environments (e.g., enzyme active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
